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Compound of Interest

Compound Name:
3-Amino-5-

(methoxycarbonyl)benzoic acid

Cat. No.: B112413 Get Quote

Disclaimer: Publicly available, comprehensive experimental spectroscopic data for 3-Amino-5-
(methoxycarbonyl)benzoic acid is limited. This guide provides a framework for its analysis by

presenting spectroscopic data for closely related compounds, detailed experimental protocols

for data acquisition, and a logical workflow for spectral analysis. The provided data for related

compounds should be used as a reference for interpreting the spectra of the target molecule

once obtained.

Spectroscopic Data of Related Compounds
To aid in the spectral analysis of 3-Amino-5-(methoxycarbonyl)benzoic acid, the following

tables summarize the available spectroscopic data for 3-Aminobenzoic acid and 3-

(Methoxycarbonyl)benzoic acid. These molecules share key structural features with the target

compound and their spectral characteristics can provide valuable insights.

3-Aminobenzoic acid
Table 1: FT-IR Data for 3-Aminobenzoic acid
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Functional Group Characteristic Absorption (cm⁻¹)

N-H stretch (amine) 3500-3300

O-H stretch (carboxylic acid) 3300-2500 (broad)

C-H stretch (aromatic) 3100-3000

C=O stretch (carboxylic acid) 1710-1680

C=C stretch (aromatic) 1600-1450

C-N stretch (amine) 1340-1250

C-O stretch (carboxylic acid) 1320-1210

O-H bend (carboxylic acid) 960-900 (broad)

Table 2: ¹H NMR Data for 3-Aminobenzoic acid[1][2]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

12.45 s 1H -COOH

7.15 t 1H Ar-H

7.04-7.09 m 2H Ar-H

6.73-6.75 m 1H Ar-H

5.29 s 2H -NH₂

Solvent: DMSO-d₆[1]

Table 3: ¹³C NMR Data for 3-Aminobenzoic acid[1]
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Chemical Shift (δ, ppm) Assignment

168.3 -COOH

149.2 C-NH₂

131.7 Ar-C

129.3 Ar-CH

118.4 Ar-CH

117.1 Ar-CH

114.9 Ar-CH

Solvent: DMSO-d₆[1]

Table 4: UV-Vis Data for 3-Aminobenzoic acid[3]

λmax (nm)

194

226

272

3-(Methoxycarbonyl)benzoic acid
Table 5: ¹³C NMR Data for 3-(Methoxycarbonyl)benzoic acid[4]
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Chemical Shift (δ, ppm) Assignment

166.8 -COOH

166.1 -COOCH₃

134.4 Ar-C

131.1 Ar-C

130.3 Ar-CH

129.6 Ar-CH

128.9 Ar-CH

52.4 -OCH₃

Note: Specific solvent and instrument details were not fully available in the search results.

Experimental Protocols
The following are detailed, generalized protocols for acquiring spectroscopic data for a solid

organic compound such as 3-Amino-5-(methoxycarbonyl)benzoic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR)

Objective: To obtain the infrared spectrum of a solid sample to identify its functional groups.

Materials and Equipment:

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Spatula

Sample of 3-Amino-5-(methoxycarbonyl)benzoic acid (a few milligrams)

Solvent for cleaning (e.g., isopropanol or ethanol)
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Lint-free wipes

Procedure:

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free cloth

dampened with a suitable solvent.[5] Record a background spectrum of the empty ATR

crystal. This will be subtracted from the sample spectrum to remove interference from the

atmosphere (e.g., CO₂ and water vapor).

Sample Application: Place a small amount of the solid sample onto the center of the ATR

crystal.

Apply Pressure: Use the pressure clamp of the ATR accessory to apply firm and even

pressure to the sample, ensuring good contact with the crystal surface.

Data Acquisition: Collect the infrared spectrum of the sample. Typically, spectra are recorded

from 4000 cm⁻¹ to 400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-

noise ratio.

Cleaning: After the measurement, release the pressure clamp, remove the sample, and

clean the ATR crystal thoroughly with a solvent and a lint-free wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Materials and Equipment:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes (5 mm)

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Vial and spatula

Pipette
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Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

Sample Preparation: Weigh approximately 5-10 mg of the solid sample for ¹H NMR (or 20-50

mg for ¹³C NMR) and place it in a clean, dry vial.[6]

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[6] The

choice of solvent depends on the solubility of the compound and should not have signals that

overlap with the analyte's signals.

Transfer to NMR Tube: Once the sample is fully dissolved, transfer the solution into a clean

NMR tube using a pipette. The liquid level should be around 4-5 cm.[6]

Internal Standard: Add a small amount of an internal standard like TMS to the NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum.

Following the ¹H NMR, acquire the ¹³C NMR spectrum. This typically requires a longer

acquisition time due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the signal from the internal

standard (TMS at 0 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of the compound to identify the

wavelengths of maximum absorbance (λmax), which is related to the electronic transitions

within the molecule.
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Materials and Equipment:

UV-Vis spectrophotometer

Quartz cuvettes

Volumetric flasks and pipettes

Suitable solvent (e.g., ethanol, methanol, or water) that does not absorb in the region of

interest.

Sample of 3-Amino-5-(methoxycarbonyl)benzoic acid

Procedure:

Solution Preparation: Prepare a stock solution of the sample by accurately weighing a small

amount of the compound and dissolving it in a known volume of a suitable solvent. Further

dilutions may be necessary to obtain an absorbance reading within the linear range of the

instrument (typically below 1.5).[7]

Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up

for at least 20 minutes to ensure a stable output.[7]

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place

the cuvette in the spectrophotometer and record a baseline spectrum. This will correct for

any absorbance from the solvent and the cuvette itself.[7]

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before

filling it. Place the sample cuvette in the spectrophotometer and record the absorption

spectrum over the desired wavelength range (e.g., 200-800 nm).[8]

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the

spectrum.

Logical Workflow for Spectroscopic Data Analysis
The following diagram illustrates a logical workflow for the analysis of an unknown organic

compound using various spectroscopic techniques.
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A logical workflow for spectroscopic data analysis.
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This comprehensive approach, combining data from multiple spectroscopic techniques, is

essential for the unambiguous structure elucidation of organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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